5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)-

Description

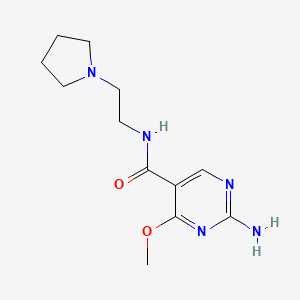

This compound belongs to the pyrimidinecarboxamide class, characterized by a pyrimidine ring substituted with an amino group at position 2, a methoxy group at position 4, and a carboxamide moiety linked to a pyrrolidinylethylamine side chain.

Properties

CAS No. |

84332-08-1 |

|---|---|

Molecular Formula |

C12H19N5O2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-amino-4-methoxy-N-(2-pyrrolidin-1-ylethyl)pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H19N5O2/c1-19-11-9(8-15-12(13)16-11)10(18)14-4-7-17-5-2-3-6-17/h8H,2-7H2,1H3,(H,14,18)(H2,13,15,16) |

InChI Key |

PMWJTRNWXJTPLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)NCCN2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- involves several steps. One common method includes the reaction of 2-amino-4-methoxypyrimidine with 2-(1-pyrrolidinyl)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinecarboxylic acids, while reduction can produce pyrimidinecarbinols .

Scientific Research Applications

Biological Activities

5-Pyrimidinecarboxamide derivatives have shown significant promise in various pharmacological contexts:

-

Antidepressant Activity :

- Research indicates that compounds structurally related to 5-Pyrimidinecarboxamide exhibit serotonin receptor agonism, particularly at the 5-HT1A receptor, which is crucial for mood regulation. Electrophysiological studies have demonstrated that these compounds can inhibit serotonergic neuron activity in the rat dorsal raphe nucleus, suggesting potential antidepressant effects .

-

Antitumor Properties :

- Some studies have explored the antitumor potential of pyrimidine derivatives. For instance, compounds similar to 5-Pyrimidinecarboxamide have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in pancreatic cancer cells, highlighting their potential as anticancer agents .

- Neuroprotective Effects :

Case Study 1: Antidepressant Efficacy

A study conducted by Dilly et al. (2011) investigated the agonistic effects of various piperazine derivatives on 5-HT1A receptors. The results indicated that certain structural modifications led to enhanced receptor affinity and subsequent behavioral antidepressant effects in animal models .

Case Study 2: Antitumor Activity

In a study by Chen et al. (2014), the effects of pyrimidine derivatives on human pancreatic cancer cells were assessed. The findings demonstrated that these compounds significantly reduced cell viability and induced apoptosis through a mechanism involving mitochondrial dysfunction and reactive oxygen species generation .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and pharmacological differences between the target compound and related pyrimidinecarboxamide derivatives:

Key Structural Differences:

Side Chain Variations: The target compound’s pyrrolidinylethyl group differs from the dimethylaminoethyl group in and the benzyl-piperidine group in . Pyrrolidine rings (5-membered) vs. piperidine (6-membered) may alter binding kinetics due to conformational flexibility . Avanafil’s structure includes a chloro-methoxybenzyl group and a hydroxymethyl-pyrrolidinyl moiety, contributing to its high molecular weight and PDE5 specificity .

Physicochemical Properties: The dimethylaminoethyl analog (MW 239.27) is smaller and likely more water-soluble than the benzyl-piperidine derivative (MW 326.39) . Avanafil’s low water solubility (except in acidic buffers) contrasts with simpler analogs, impacting its pharmacokinetic profile .

Pharmacological and Research Findings

Target Compound vs. Sigma Receptor Ligands (BD Series):

- BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) shares the pyrrolidinylethylamine motif with the target compound. BD 1008 exhibits high affinity for sigma-1 receptors (Ki < 1 nM), suggesting that the target compound may also interact with sigma or related CNS targets .

Comparison with PDE5 Inhibitors (Avanafil):

- Avanafil’s pyrimidinecarboxamide core is structurally distinct but shares functional groups (methoxy, amino) with the target compound. Avanafil’s S-stereochemistry and chloro-methoxybenzyl substituent enhance PDE5 binding, whereas the target compound lacks these features, likely reducing PDE5 affinity .

Toxicity Considerations:

Biological Activity

5-Pyrimidinecarboxamide, 2-amino-4-methoxy-N-(2-(1-pyrrolidinyl)ethyl)-, also known by its CAS number 84332-08-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C12H19N5O2

- Molecular Weight : 265.312 g/mol

- Density : 1.235 g/cm³

The compound is structurally related to other pyrimidine derivatives that exhibit various biological activities, including anti-cancer and anti-inflammatory effects. Specifically, it is believed to act as a phosphodiesterase (PDE) inhibitor, similar to avanafil, which selectively inhibits PDE5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting vasodilation and enhancing blood flow in targeted tissues .

Pharmacokinetics

The pharmacokinetic profile of 5-Pyrimidinecarboxamide indicates that it may have favorable absorption and distribution characteristics. Studies suggest that compounds with similar structures often exhibit good metabolic stability and plasma protein binding. However, specific data on this compound's pharmacokinetics remain limited and warrant further investigation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For example, compounds similar to 5-Pyrimidinecarboxamide have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT1080 (fibrosarcoma) cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

Table 1: Cytotoxicity Data for Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Pyrimidinecarboxamide | MCF-7 | TBD |

| Thieno[2,3-d]pyrimidines | MCF-7 | 9.1 |

| Avanafil | Various | TBD |

Antimicrobial Activity

Pyrimidine derivatives are also being explored for their antimicrobial properties. Some studies indicate that these compounds can inhibit bacterial growth by interfering with nucleic acid synthesis or other metabolic pathways essential for bacterial survival .

Case Studies

- Erectile Dysfunction Treatment : Similar compounds have been studied for their effectiveness in treating erectile dysfunction through selective inhibition of PDE5. Avanafil, a related compound, demonstrated significant improvements in erectile function in clinical trials involving over 1300 patients .

- Cancer Research : A recent study investigated a series of pyrimidine derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity .

Q & A

Basic: What synthetic methodologies are effective for synthesizing 5-pyrimidinecarboxamide derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution and coupling reactions. A common approach includes:

- Step 1: Functionalization of the pyrimidine core at position 5 with a carboxamide group using coupling agents like EDCI or HATU.

- Step 2: Introduction of the 2-amino and 4-methoxy groups via selective alkylation or amination under inert conditions (e.g., nitrogen atmosphere).

- Step 3: Attachment of the pyrrolidinyl-ethyl moiety via reductive amination or SN2 displacement.

Optimization:

- Use design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for yield and purity .

- Monitor reaction progress via LC-MS or NMR to minimize side products (e.g., over-alkylation at the 4-methoxy position) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

- Spectroscopic Validation:

- ¹H/¹³C NMR: Confirm the presence of the methoxy group (δ ~3.8 ppm for CH₃O) and pyrrolidinyl protons (δ ~2.5–3.0 ppm for N-CH₂).

- HRMS: Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., C₁₃H₂₀N₆O₂).

- X-ray Crystallography: Resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions between the 2-amino group and pyrimidine ring) to confirm stereoelectronic effects .

Advanced: How can computational methods elucidate the electronic and steric effects of the 4-methoxy and pyrrolidinyl-ethyl substituents?

Answer:

- Quantum Chemical Calculations:

- Perform DFT (e.g., B3LYP/6-311++G**) to map electron density distribution, highlighting the electron-donating methoxy group’s impact on pyrimidine ring aromaticity .

- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity with biological targets (e.g., enzyme active sites).

- Molecular Dynamics (MD): Simulate conformational flexibility of the pyrrolidinyl-ethyl chain to assess binding affinity in aqueous vs. lipid environments .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Case Example: If one study reports antimicrobial activity while another shows no effect:

- Replicate Conditions: Standardize assay parameters (e.g., bacterial strain, concentration, solvent).

- SAR Analysis: Compare structural analogs (e.g., substituent variations at the 2-amino or 4-methoxy positions) to identify critical pharmacophores .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to quantify variability and isolate confounding factors .

Advanced: What strategies are recommended for designing pyrimidine derivatives with improved pharmacokinetic properties?

Answer:

- Lipophilicity Optimization:

- Replace the methoxy group with trifluoromethoxy to enhance membrane permeability (clogP adjustment).

- Introduce zwitterionic motifs (e.g., carboxylate-pyrrolidinyl) to improve aqueous solubility .

- Metabolic Stability:

- Conduct microsomal stability assays to identify metabolic hotspots (e.g., oxidation of the pyrrolidinyl ring).

- Deuterate labile C–H bonds to prolong half-life .

Structural Analysis: How do intermolecular interactions influence crystallinity and stability?

Answer:

- Crystal Packing Analysis:

- Identify weak C–H⋯O/N hydrogen bonds and π-π stacking between pyrimidine rings, which stabilize the solid-state structure .

- Use DSC/TGA to correlate thermal stability with intermolecular interaction strength.

- Hygroscopicity Testing: Assess susceptibility to hydrolysis at the carboxamide group under varying humidity levels .

Advanced: What in silico tools are effective for predicting toxicity and off-target effects?

Answer:

- ADMET Prediction:

- Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and CYP450 inhibition.

- Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

- Off-Target Profiling:

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Answer:

- HPLC-UV/FLD: Develop a gradient elution method with C18 columns (retention time ~8–10 min) and validate linearity (R² >0.99) in plasma/serum .

- LC-MS/MS: Use MRM transitions (e.g., m/z 293→147 for quantification) to achieve sensitivity <1 ng/mL .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to optimize this scaffold?

Answer:

- Fragment Screening:

- Screen truncated analogs (e.g., 2-aminopyrimidine core) against target proteins via SPR or ITC to identify high-affinity fragments.

- Rebuild the full scaffold using structural data (e.g., X-ray co-crystals) to guide fragment linking .

Methodological: What statistical approaches are recommended for validating experimental reproducibility?

Answer:

- Intra-/Inter-Day Precision: Calculate %RSD for triplicate measurements across multiple batches.

- Bland-Altman Plots: Compare results from independent labs to assess bias and limits of agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.